N2-Isobutyryl-2'-deoxyguanosine
Overview
Description
Synthesis Analysis
The synthesis of N2-Isobutyryl-2'-deoxyguanosine and its derivatives involves various chemical reactions. A notable method includes the efficient one-flask synthesis of N2-isobutyryl-O6-[2-(4-nitrophenyl)ethyl]-5′-O-dimethoxytrityl-2′-deoxyguanosine through alkylation followed by deprotection processes (Guzaev, 1992). Another approach described the synthesis starting from guanosine and involving protection and deprotection steps to yield protected 3′-deoxyguanosine (He & BischofbergerNorbert, 1995).
Molecular Structure Analysis
N2-Isobutyryl-2'-deoxyguanosine exhibits unique structural features that influence its chemical reactivity and interaction with enzymes and nucleic acids. The molecular structure of this compound has been analyzed through various spectroscopic techniques, revealing insights into its tautomeric forms and the stability of these forms under different conditions (Yang et al., 2013).
Chemical Reactions and Properties
The chemical behavior of N2-Isobutyryl-2'-deoxyguanosine under various conditions has been extensively studied. For example, its reactivity towards deacylation and the kinetic investigation of this process highlight the compound's stability and reactivity (Liguori et al., 1994). Another study focused on the synthesis and reactivity of 8-fluoro-N-2-isobutyryl-2′-deoxyguanosine, demonstrating its labile nature under acidic conditions and challenges in incorporating it into oligonucleotides (Solodinin et al., 2020).
Scientific Research Applications
Anti-Neoplastic Activity : N2-isobutyryl-2'-deoxyguanosine-N7-cyanoborane derivatives have demonstrated potent anti-neoplastic activity against various human tumor cells. They inhibit DNA and RNA synthesis and cause DNA strand scission (Sood et al., 1992).
Efficient Synthesis for Therapeutics : An efficient one-flask synthesis method for N2-isobutyryl-O6-[2-(4-nitrophenyl)ethyl]-5′-O-dimethoxytrityl-2′-deoxyguanosine has been developed. This enables the production of a new class of anti-neoplastic agents (Guzaev, 1992).
Chemoselective Arylation : A rapid route to N2-aryl-2′-deoxyguanosine nucleosides has been achieved by treating 2′-deoxyguanosine with organoiron complexes. This provides a potential pathway for developing nucleoside-based therapeutics (Potter et al., 1992).
Stability for Solid Phase Synthesis : The stability of 8-fluoro-N-2-isobutyryl-2′-deoxyguanosine in acidic conditions and dichloroacetic acid has been studied for solid phase synthesis applications (Solodinin et al., 2020).
Thermosensitive Supramolecules : 2'-deoxyguanosine derivatives can self-assemble into thermosensitive supramolecules. These provide a new paradigm for smart thermosensitive materials, offering complementary properties to traditional polymers (Betancourt & Rivera, 2009).
Synthesis of Biologically Active Adducts : The Buchwald-Hartwig reaction has been used to synthesize biologically important N2-amine adducts of 2′-deoxyguanosine, making them accessible for further biological studies (Bonala et al., 2000).
Observation of Guanine Tautomers : NMR spectroscopy has revealed the first direct observation of guanine tautomers in a 1:1 ratio in dichloromethane-dimethyl sulfoxide (Yang et al., 2013).
Automated Oligodeoxyribonucleotide Synthesis : Automated synthesis techniques using amidine protected purine synthons have enabled the synthesis of oligodeoxyribonucleotides containing 30-40 bases (Točík et al., 1987).
Safety And Hazards
properties
IUPAC Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O5/c1-6(2)12(22)17-14-16-11-10(13(23)18-14)15-5-19(11)9-3-7(21)8(4-20)24-9/h5-9,20-21H,3-4H2,1-2H3,(H2,16,17,18,22,23)/t7-,8+,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDXEQFMTMICKG-DJLDLDEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90218970 | |
Record name | Guanosine, 2'-deoxy-N-(2-methyl-1-oxopropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90218970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2-Isobutyryl-2'-deoxyguanosine | |
CAS RN |
68892-42-2 | |
Record name | Guanosine, 2'-deoxy-N-(2-methyl-1-oxopropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068892422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanosine, 2'-deoxy-N-(2-methyl-1-oxopropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90218970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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